1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide
Overview
Description
1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a sulfonamide group attached to the isoquinoline core.
Preparation Methods
The synthesis of 1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aryl ketones with hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method allows for the efficient assembly of the isoquinoline core with various substituents.
Industrial production methods often involve the use of palladium-catalyzed coupling reactions, which provide high yields and short reaction times . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.
Chemical Reactions Analysis
1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, rhodium catalysts for C-H activation, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Isoquinoline derivatives, including this compound, have shown potential as antibacterial agents.
Medicine: The compound’s sulfonamide group is known for its pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, as an allosteric inhibitor of DNA gyrase, the compound binds to a hydrophobic pocket in the GyrA subunit of the enzyme . This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately bacterial cell death.
Comparison with Similar Compounds
1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide can be compared with other isoquinoline derivatives such as:
Fluorinated Isoquinolines: These compounds are known for their unique biological activities and light-emitting properties.
Benzo[de]isoquinoline-1,3-dione Derivatives: These compounds are used as chemosensors and have applications in the detection of various ions.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct pharmacological properties and makes it a valuable compound for drug development and industrial applications.
Properties
IUPAC Name |
1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c13-19(17,18)7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,(H2,13,17,18)(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQSBMTXDNSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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